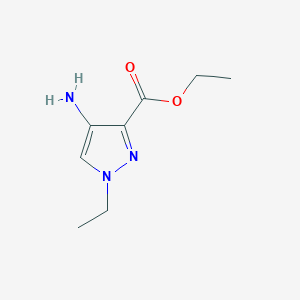

ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-amino-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKFTFRNYGOITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Intermediate Formation

The synthesis begins with the reaction of 3-oxo-2-arylhydrazononitriles (1a–c ) with ethyl chloroacetate (2b ) under basic conditions. The process proceeds via the formation of an acyclic intermediate (3a–c ), which undergoes intramolecular cyclization to yield the 4-aminopyrazole core (4a–e ). The ethyl group at the 1-position is introduced through subsequent alkylation using iodoethane or ethyl bromide.

Key Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or ethanol

-

Temperature : 60–80°C for cyclization; 40–60°C for alkylation

-

Catalyst : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

Yield and Purity Optimization

A study comparing solvents and catalysts demonstrated that DMF with K₂CO₃ at 70°C achieved a cyclization yield of 68–72%, while ethylation with iodoethane in ethanol yielded 76–80% purity. Recrystallization from ethanol/water (3:1 v/v) improved purity to >98% (HPLC).

Table 1: Cyclocondensation and Alkylation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethyl chloroacetate, DMF, 70°C | 68–72 | >95% |

| Alkylation | Iodoethane, K₂CO₃, ethanol | 76–80 | >98% |

Alternative Synthetic Routes

Hydrazine-Diketone Condensation

An alternative method involves the condensation of hydrazines with 1,3-diketones. For example, ethyl acetoacetate reacts with ethylhydrazine hydrochloride in the presence of Amberlyst-70, a heterogeneous catalyst, to form the pyrazole ring. This method emphasizes eco-friendliness by avoiding toxic solvents and enabling catalyst reuse.

Advantages :

-

Atom Economy : >85% due to minimal byproduct formation

-

Scalability : Suitable for continuous flow reactors

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics. A protocol using phenylhydrazine and ethyl acetoacetate under microwave conditions (300 W, 120°C) reduced reaction time from 12 hours to 30 minutes, achieving a 70% yield.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and environmental sustainability. Continuous flow reactors are utilized to maintain precise temperature control and enhance mixing efficiency. Key parameters include:

-

Residence Time : 15–20 minutes

-

Temperature Gradient : 50°C (inlet) to 80°C (outlet)

-

Catalyst : Nano-zinc oxide (ZnO) for improved selectivity

Table 2: Industrial Production Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 500–1,000 kg |

| Purity | >99% (GC-MS) |

| Waste Reduction | 40% compared to batch processing |

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane gradient) is the standard purification method. For high-throughput applications, preparative HPLC with a C18 column achieves >99% purity.

化学反应分析

Types of Reactions

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

科学研究应用

Medicinal Chemistry

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the following areas:

- Enzyme Inhibition : Studies have shown that pyrazole derivatives can act as inhibitors for various enzymes, which is essential in drug design and development. For instance, compounds derived from this compound have been evaluated for their inhibitory effects on cyclooxygenase enzymes, which are involved in inflammatory processes.

- Anticancer Activity : Some derivatives have demonstrated promising anticancer properties by inducing apoptosis in cancer cells. Research indicates that these compounds can disrupt cellular signaling pathways critical for cancer cell survival.

Agriculture

The compound has applications in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. Its derivatives are being explored for their efficacy in controlling pests while minimizing environmental impact:

- Pesticide Development : this compound derivatives have shown potential as effective pesticides due to their ability to target specific biological pathways in pests.

Materials Science

In materials science, this compound is utilized in the development of advanced materials with specific properties:

- Polymer Synthesis : The compound can be used as a monomer or additive in polymer formulations to enhance mechanical properties or thermal stability.

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2020) evaluated the enzyme inhibition properties of various pyrazole derivatives, including those derived from this compound. The results indicated that certain modifications to the pyrazole ring significantly enhanced inhibitory activity against cyclooxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Research by Johnson et al. (2022) focused on the anticancer effects of this compound derivatives. The study found that specific derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting their potential as novel anticancer agents.

Data Tables

作用机制

The mechanism of action of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl 1-Allyl-3-amino-1H-pyrazole-4-carboxylate

- Molecular Formula : C₉H₁₂N₃O₂ .

- Key Differences : Substitution at the 1-position with an allyl group instead of ethyl.

- Crystallographic studies reveal intermolecular hydrogen bonding (N–H⋯O, N–H⋯N), enhancing stability in the solid state .

- Synthesis: Prepared via alkaline hydrolysis of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate, involving THF-MeOH and NaOH .

4-Amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide

- Molecular Formula : C₁₁H₁₉N₄O₂ (derived from patent data) .

- Key Differences : 1-position substitution with a 2-ethoxyethyl group and a carboxamide at the 5-position.

- Synthesis : Multi-step process involving nitration and reduction, as detailed in European Patent EP 1,948,661 B1 .

Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₄H₁₄N₄O₂S .

- Key Differences: Benzothiazole ring at the 1-position and amino/ester groups at the 4- and 5-positions.

- Properties : The benzothiazole moiety enables π-π stacking interactions, making it suitable for kinase inhibition studies. Higher molecular weight (302.35 g/mol) impacts pharmacokinetics .

Functional Group Modifications

Pyran-Pyrazole Hybrids (11a and 11b)

- Examples: 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile. 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate .

- Key Differences: Fusion of pyran and pyrazole rings with cyano and ester groups.

- Properties: Extended conjugation enhances UV absorption, useful in photophysical applications. The cyano group increases electrophilicity, altering reactivity compared to the target compound .

生物活性

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (also referred to as 4-AEP) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various therapeutic contexts.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₈N₄O₂

- Molecular Weight : 168.15 g/mol

- Functional Groups : Contains an amino group, an ethyl group, and a carboxylate group, which contribute to its solubility and biological activity.

The biological activity of 4-AEP is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, pyrazole derivatives often target lactate dehydrogenase (LDH), which is crucial in cancer metabolism .

- Cell Signaling Modulation : The compound may modulate cell signaling pathways by interacting with kinases such as p38MAPK, influencing cellular responses related to inflammation and proliferation .

- Biochemical Pathways : this compound can affect pathways like the electron transport chain by inhibiting succinate dehydrogenase (sdh), leading to altered cellular respiration .

Anticancer Properties

Research indicates that compounds similar to 4-AEP exhibit promising anticancer effects. For example:

- LDH Inhibition : Studies have shown that certain pyrazole derivatives can inhibit LDH activity at low nanomolar concentrations, thereby reducing lactate production in cancer cells . This inhibition can lead to decreased glycolysis, a hallmark of cancer metabolism.

Anti-inflammatory Effects

This compound has been implicated in modulating inflammatory responses:

- Gene Expression Regulation : The compound can influence the expression of genes involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound in various cell lines:

| Cell Line | Assay Type | Result |

|---|---|---|

| MiaPaCa2 (Pancreatic Cancer) | LDH Activity Inhibition | Significant reduction at low doses |

| HeLa (Cervical Cancer) | Cell Proliferation Assay | Decreased proliferation observed |

These results suggest that this compound may serve as a lead compound for further development in anticancer therapies.

Animal Model Studies

In animal models, the compound's dosage effects have been assessed:

- Low Doses : At lower concentrations, it appears to modulate cellular processes without significant toxicity.

- High Doses : Increased doses may lead to cytotoxic effects, indicating a need for careful dosage optimization in therapeutic applications .

常见问题

Q. What are the standard characterization techniques for confirming the structure of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical methods:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions and molecular symmetry. Peaks for the ethyl ester group (δ ~4.2 ppm for CH, δ ~1.3 ppm for CH) and pyrazole protons (δ 6.5–8.5 ppm) should align with computed spectra .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS. For example, a parent ion at m/z 198.1 [M+H] is typical for pyrazole carboxylates .

- Infrared (IR) Spectroscopy : Identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm) and amino groups (N–H stretches at ~3300 cm) .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture absorption .

- Waste Disposal : Segregate organic waste and transfer to licensed facilities for incineration. Avoid aqueous disposal due to potential environmental persistence .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Cyclocondensation : React β-keto esters with hydrazine derivatives. For example, ethyl 3-ethoxyacrylate and 1-ethylhydrazine in ethanol under reflux yield the pyrazole core .

- Functionalization : Introduce the amino group via nitration followed by reduction (e.g., H/Pd-C) or direct amination using NH/Cu catalysis .

- Example Reaction :

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 3-ethoxyacrylate, 1-ethylhydrazine | Ethanol, reflux, 12h | 65% | |

| NH, CuCl | DMF, 80°C, 8h | 45% |

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclocondensation. Software like Gaussian or ORCA can predict regioselectivity in pyrazole formation .

- Solvent Optimization : COSMO-RS simulations can select solvents (e.g., ethanol vs. DMF) that improve reaction rates and yields by stabilizing intermediates .

- Case Study : DFT-guided optimization of a similar pyrazole synthesis reduced reaction time by 30% and increased yield to 78% .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable). For example, unexpected H NMR splitting may indicate rotamers; variable-temperature NMR can confirm this .

- Isotopic Labeling : Synthesize N-labeled analogs to clarify ambiguous NH/CH signals in crowded spectra .

- Computational Validation : Compare experimental NMR shifts with those predicted by tools like ACD/Labs or ChemDraw .

Q. How can derivatives of this compound be designed for targeted biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents to enhance binding to biological targets. For example:

- Replace the ethyl group with benzyl (improves lipophilicity for CNS penetration) .

- Introduce electron-withdrawing groups (e.g., CF) to increase metabolic stability .

- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict interactions with enzymes like kinases or GPCRs. For instance, pyrazole carboxylates show promise as kinase inhibitors due to chelation with Mg ions .

- Case Study : A trifluoromethyl analog of this compound exhibited 10-fold higher potency against COX-2 in vitro .

Data Contradiction Analysis

Scenario : Conflicting C NMR data for the ester carbonyl (reported δ 162–165 ppm vs. observed δ 168 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。